MI-773

Description

The TP53 Tumor Suppressor Pathway: Fundamental Roles in Cellular Homeostasis and Oncogenesis

The TP53 pathway is a critical cellular defense mechanism, often referred to as the "guardian of the genome," playing a central role in maintaining genomic integrity and preventing tumor formation. creativebiolabs.netmdpi.commdpi.com The p53 protein, encoded by the TP53 gene, functions primarily as a transcription factor, regulating the expression of a wide array of genes involved in key cellular processes such as cell cycle arrest, DNA repair, senescence, and apoptosis in response to various cellular stresses, including DNA damage, oncogene activation, and metabolic stress. creativebiolabs.netmdpi.commdpi.comnih.govfrontiersin.org

Upon activation by stress signals, p53 levels increase, leading to a cell cycle pause that allows for DNA repair. creativebiolabs.netmdpi.com If the damage is irreparable, p53 can trigger programmed cell death (apoptosis), eliminating potentially malignant cells. creativebiolabs.netmdpi.commdpi.comnih.gov The importance of this pathway is underscored by the fact that TP53 is the most frequently mutated gene in human cancers, with mutations often leading to a loss of function and uncontrolled cell growth. creativebiolabs.netmdpi.commdpi.comnih.govbohrium.com Inactivation of the TP53 pathway can significantly accelerate the development of oncogene-driven tumors. nih.gov

Murine Double Minute 2 Homolog (MDM2): A Key Negative Regulator of TP53 Function

Murine double minute 2 homolog (MDM2), also known as E3 ubiquitin-protein ligase Mdm2, is a principal cellular antagonist of the p53 tumor suppressor protein. nih.govwikipedia.orgaacrjournals.org MDM2 acts to limit the growth-suppressive function of p53 in unstressed cells. aacrjournals.org Its primary function involves inhibiting p53 activity through multiple mechanisms. MDM2 binds to the N-terminal trans-activation domain of p53, blocking its ability to activate transcription. nih.govwikipedia.org Furthermore, MDM2 functions as an E3 ubiquitin ligase, targeting p53 for ubiquitination and subsequent degradation by the proteasome. bohrium.comnih.govwikipedia.orgaacrjournals.orgplos.org This process is critical for maintaining low intracellular levels of p53 in normal, unstressed cells. aacrjournals.org

MDM2 also promotes the export of p53 from the nucleus to the cytoplasm, further inhibiting its transcriptional activity. nih.gov The interaction between p53 and MDM2 forms an autoregulatory feedback loop, where p53 stimulates the expression of MDM2, which in turn inhibits p53 activity. mdpi.comaacrjournals.orgjbr-pub.org.cn MDM2 is frequently overexpressed in various human cancers, including sarcomas, gliomas, and breast cancers, particularly in tumors with wild-type TP53. mdpi.comnih.govelgenelim.com This overexpression leads to the effective inhibition of p53 function, contributing to tumorigenesis. jbr-pub.org.cn

Rationale for Therapeutic Inhibition of the MDM2-TP53 Interaction in Cancer

Given the critical role of the p53 pathway in tumor suppression and the frequent inactivation of p53 function by MDM2 in cancers with wild-type TP53, disrupting the MDM2-p53 interaction presents a compelling therapeutic strategy. bohrium.comjbr-pub.org.cnnih.govaacrjournals.org The rationale behind this approach is to reactivate wild-type p53 function in cancer cells, thereby inducing cell cycle arrest, apoptosis, or senescence, and ultimately inhibiting tumor growth. bohrium.comelgenelim.comnih.gov

Inhibition of the MDM2-p53 interaction is particularly attractive for cancers that retain wild-type p53, where MDM2 is the primary mechanism of p53 inactivation. bohrium.comelgenelim.comnih.gov By blocking the binding of MDM2 to p53, small molecule inhibitors can prevent p53 degradation and restore its transcriptional activity, leading to the upregulation of p53 target genes involved in tumor suppression. nih.govaacrjournals.orgscispace.com Preclinical studies using small molecule inhibitors targeting the MDM2-p53 interaction have provided strong evidence supporting this approach as a promising cancer therapeutic strategy. nih.govnih.gov

MI-773: Characterization as a Potent and Selective MDM2 Antagonist

This compound is characterized as a novel, potent, and selective small-molecule antagonist of MDM2. nih.govglpbio.comresearchgate.netnih.gov It is a spirooxindole derivative that disrupts the interaction between MDM2 and p53. nih.govglpbio.com Preclinical studies have demonstrated that this compound binds to MDM2 with high affinity. aacrjournals.orgscispace.comselleckchem.comselleckchem.comaacrjournals.orgchemsrc.com For instance, this compound has been reported to bind to MDM2 with a Ki of 0.88 nM and a Kd of 8.2 nM in fluorescence polarization binding assays. selleckchem.comselleckchem.comaacrjournals.orgchemsrc.commedchemexpress.com

This high binding affinity allows this compound to effectively block the interaction between MDM2 and the transactivation domain of p53, thereby preventing MDM2-mediated ubiquitination and degradation of p53. aacrjournals.orgscispace.comnih.govaacrjournals.org The disruption of this interaction leads to the accumulation and stabilization of p53 protein in cells with wild-type TP53. aacrjournals.orgscispace.comnih.gov

Preclinical research has shown that this compound potently inhibits cell growth and induces apoptosis and cell cycle arrest in various cancer cell lines harboring wild-type TP53. aacrjournals.orgscispace.comnih.govresearchgate.netselleckchem.comglpbio.comaacrjournals.org Studies in neuroblastoma cells demonstrated that this compound treatment induced apoptosis and cell cycle arrest in a dose-dependent manner and blocked ubiquitination-mediated degradation of p53, leading to p53 accumulation and upregulation of downstream effector genes like MDM2 and p21. nih.gov In adenoid cystic carcinoma (ACC) cells, this compound induced a dose-dependent increase in apoptotic cells and cells in the G1 phase of the cell cycle. aacrjournals.orgscispace.com

This compound exhibits selectivity for cancer cells with wild-type p53 over those with mutated or deleted p53. selleckchem.comselleckchem.comglpbio.comnih.gov For example, studies showed significantly lower IC50 values for this compound in cell lines with wild-type p53 compared to those with mutated or deleted p53. selleckchem.comselleckchem.comglpbio.com

In vivo studies using various xenograft models have shown that this compound effectively inhibits tumor growth and induces tumor regression. aacrjournals.orgscispace.comglpbio.comselleckchem.comglpbio.com In ACC patient-derived xenograft models, single-agent this compound caused tumor regression associated with an increase in apoptotic cells and p53-positive cells. aacrjournals.orgscispace.comaacrjournals.org Western blot analysis in these models confirmed that this compound induced expression of p53 and its downstream targets p21 and MDM2, and also induced phosphorylation of p53 at serine 392. aacrjournals.orgscispace.com

The antitumor effects of this compound have been observed in preclinical models of various cancers, including osteosarcoma, acute lymphoblastic leukemia, prostate cancer, colon cancer, neuroblastoma, and adenoid cystic carcinoma. aacrjournals.orgscispace.comglpbio.comnih.govselleckchem.comaacrjournals.orgglpbio.com

Here is a table summarizing some preclinical in vitro data for this compound:

| Cell Line (TP53 Status) | IC50 (µM) | Reference |

| SJSA-1 (wt p53) | 0.092 | selleckchem.comselleckchem.comglpbio.com |

| RS4;11 (wt p53) | 0.089 | selleckchem.comselleckchem.comglpbio.com |

| LNCaP (wt p53) | 0.27 | selleckchem.comselleckchem.comglpbio.com |

| HCT-116 (wt p53) | 0.20 | selleckchem.comselleckchem.comglpbio.com |

| SAOS-2 (p53 null) | >10 | selleckchem.comselleckchem.comglpbio.com |

| PC-3 (p53 null) | >10 | selleckchem.comselleckchem.comglpbio.com |

| SW620 (mutant p53) | >10 | selleckchem.comselleckchem.comglpbio.com |

| HCT-116 (p53-/-) | >20 | selleckchem.comselleckchem.comglpbio.com |

| UM-HACC-5 (wt p53) | Low micromolar range | ascentagepharma.com |

| UM-HACC-6 (wt p53) | Low micromolar range | ascentagepharma.com |

These preclinical findings highlight this compound's potential as a therapeutic agent for cancers with intact p53 signaling by effectively restoring p53 function through MDM2 inhibition. nih.gov

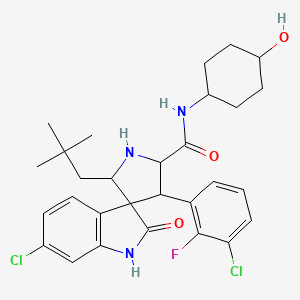

Structure

3D Structure

Properties

IUPAC Name |

6-chloro-3'-(3-chloro-2-fluorophenyl)-5'-(2,2-dimethylpropyl)-N-(4-hydroxycyclohexyl)-2-oxospiro[1H-indole-3,4'-pyrrolidine]-2'-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H34Cl2FN3O3/c1-28(2,3)14-22-29(19-12-7-15(30)13-21(19)34-27(29)38)23(18-5-4-6-20(31)24(18)32)25(35-22)26(37)33-16-8-10-17(36)11-9-16/h4-7,12-13,16-17,22-23,25,35-36H,8-11,14H2,1-3H3,(H,33,37)(H,34,38) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDKAKZRYYDCJDU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CC1C2(C(C(N1)C(=O)NC3CCC(CC3)O)C4=C(C(=CC=C4)Cl)F)C5=C(C=C(C=C5)Cl)NC2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H34Cl2FN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

562.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular and Biochemical Mechanisms of Mi 773 Action

Direct Binding and Specificity to MDM2

The primary mechanism of MI-773 is its direct and specific binding to the MDM2 protein. This interaction is characterized by high affinity and a notable selectivity profile, which are crucial for its biological activity.

High-Affinity Binding Constants (K_i, K_d) to MDM2

This compound demonstrates a potent binding affinity for the human MDM2 protein. This has been quantified through various studies, revealing low nanomolar binding constants that signify a strong and stable interaction. The reported inhibition constant (K_i) for this compound binding to MDM2 is approximately 0.88 nM nih.govnih.gov. Furthermore, the dissociation constant (K_d), another measure of binding affinity, has also been determined to be in the nanomolar range, further confirming the potent interaction between this compound and MDM2.

Table 1: Binding Affinity of this compound for MDM2

| Parameter | Value |

|---|---|

| Inhibition Constant (K_i) | 0.88 nM |

Competitive Inhibition of TP53-MDM2 Protein-Protein Interaction

The binding of this compound to MDM2 occurs within the same pocket that the tumor suppressor protein TP53 utilizes to interact with MDM2. By occupying this critical binding site, this compound acts as a competitive inhibitor of the TP53-MDM2 protein-protein interaction nih.govnih.gov. This competitive inhibition is a cornerstone of its mechanism, as it effectively disrupts the negative regulatory loop where MDM2 targets TP53 for degradation. By preventing this interaction, this compound liberates TP53 from the control of MDM2.

Selectivity Profile Against Other Protein Targets (e.g., Bcl-2, Bcl-xL, Mcl-1, MDMX)

A critical aspect of a targeted therapeutic agent is its selectivity for its intended target over other structurally similar proteins. This compound exhibits a high degree of selectivity for MDM2. Studies have shown that this compound has no significant binding affinity for other proteins that possess a similar hydrophobic binding groove, such as members of the B-cell lymphoma 2 (Bcl-2) family of anti-apoptotic proteins. Specifically, at concentrations as high as 10 µM, this compound shows no appreciable binding to Bcl-2, Bcl-xL, and Mcl-1 nih.gov. While its binding to MDMX, a close homolog of MDM2, has been assessed, the compound demonstrates a clear preference for MDM2, underscoring its specific inhibitory profile nih.gov.

Table 2: Selectivity Profile of this compound

| Protein Target | Binding Affinity |

|---|---|

| Bcl-2 | No appreciable binding at 10 µM |

| Bcl-xL | No appreciable binding at 10 µM |

| Mcl-1 | No appreciable binding at 10 µM |

Restoration and Stabilization of Wild-Type TP53 Function

The direct consequence of this compound's inhibition of the TP53-MDM2 interaction is the restoration and stabilization of the tumor suppressor functions of wild-type TP53. This is achieved through a multi-step process that begins with the prevention of TP53 degradation and culminates in the activation of its transcriptional activities.

Abrogation of MDM2-Mediated TP53 Ubiquitination and Proteasomal Degradation

Under normal physiological conditions, MDM2 functions as an E3 ubiquitin ligase, targeting TP53 for ubiquitination. This process marks TP53 for subsequent degradation by the proteasome, thereby keeping its levels in check. This compound, by physically blocking the interaction between MDM2 and TP53, prevents this ubiquitination process nih.govnih.gov. The abrogation of MDM2-mediated ubiquitination is a pivotal step, as it directly leads to the stabilization and accumulation of the TP53 protein within the cell.

Accumulation and Activation of Nuclear TP53 Protein

With its degradation pathway inhibited, wild-type TP53 protein begins to accumulate in the nucleus of treated cells. This nuclear accumulation is a prerequisite for its function as a transcription factor. Once stabilized and present in sufficient quantities, the nuclear TP53 protein is activated, enabling it to bind to the promoter regions of its target genes. This activation of TP53's transcriptional program is the ultimate downstream effect of this compound's action, leading to the expression of proteins involved in cell cycle arrest and apoptosis.

Phosphorylation of TP53 at Specific Residues (e.g., Serine 392)

This compound has been shown to induce the phosphorylation of the TP53 protein at Serine 392 researchgate.netaacrjournals.org. This post-translational modification is a crucial event in the activation of TP53. Studies have demonstrated that treatment with this compound leads to an increase in phospho-p53 (Ser392) levels in cancer cells researchgate.netaacrjournals.org. Phosphorylation at this specific residue is associated with the stabilization and activation of p53, enhancing its tumor-suppressive functions researchgate.netnih.govresearchgate.net. This modification can influence p53's ability to translocate to the mitochondria and induce apoptosis independent of its transcriptional activity nih.gov. The stabilization of p53 through mechanisms like Serine 392 phosphorylation allows for the accumulation of the activated protein, which is otherwise kept at low levels by rapid turnover nih.gov.

Transcriptional Activation of TP53 Downstream Effector Genes

As a potent and specific antagonist of Murine Double Minute 2 (MDM2), this compound disrupts the MDM2-TP53 interaction nih.govnih.govcancer.gov. This action prevents the MDM2-mediated ubiquitination and subsequent degradation of TP53, leading to the accumulation and reactivation of TP53's transcriptional functions nih.govumich.edu. The restoration of TP53 activity triggers the expression of a host of downstream target genes that govern critical cellular processes.

A primary downstream effector of TP53 is Cyclin-Dependent Kinase Inhibitor 1A, commonly known as p21. Treatment with this compound consistently results in the upregulation of p21 protein expression in cancer cells with wild-type TP53 aacrjournals.orgnih.govnih.gov. This increase in p21 is a direct consequence of the restored transcriptional activity of TP53 aacrjournals.orgnih.gov. As a key regulator of the cell cycle, the induction of p21 by this compound contributes significantly to cell cycle arrest, a major outcome of this compound treatment nih.govnih.gov.

The interaction between TP53 and MDM2 forms a classic autoregulatory feedback loop, where TP53 transcriptionally activates the MDM2 gene researchgate.netnih.gov. By stabilizing TP53, this compound enhances the transcription of MDM2, leading to increased levels of MDM2 protein aacrjournals.orgnih.gov. This phenomenon is a hallmark of a functional TP53 pathway and serves as a mechanism to control the levels and activity of TP53 following its activation researchgate.net. Studies have confirmed that this compound treatment leads to a notable increase in MDM2 expression, indicative of the successful reactivation of the TP53 pathway aacrjournals.orgnih.gov.

This compound treatment effectively induces apoptosis in cancer cells, a process mediated by the transcriptional activation of pro-apoptotic genes by TP53 nih.gov. A key indicator of apoptosis is the cleavage of Poly (ADP-ribose) polymerase (PARP) and Caspase-3 nih.govnih.gov. Western blot analyses have shown that this compound treatment leads to a dose-dependent increase in the cleavage of both PARP and Caspase-3 in neuroblastoma cells nih.gov. The activation of these executioner caspases is a critical step in the apoptotic cascade, leading to the systematic dismantling of the cell nih.govmdpi.com.

The reactivation of TP53 by this compound leads to profound effects on the cell cycle, primarily through the modulation of genes that control cell cycle progression nih.gov. Microarray analysis of cells treated with this compound has revealed significant enrichment in pathways associated with cell cycle regulation nih.gov. This is consistent with the observed cell cycle arrest, often at the G2/M phase, in response to this compound treatment nih.gov. The upregulation of p21 (CDKN1A) is a major contributor to this effect, but other TP53 target genes involved in cell cycle checkpoints are also implicated nih.govkyushu-u.ac.jp.

Comprehensive gene expression studies have identified distinct signatures associated with this compound treatment. In neuroblastoma cells, microarray analysis revealed a significant number of differentially expressed genes, with 1,563 genes being upregulated and 3,197 downregulated following this compound exposure nih.gov.

A notable finding is the significant downregulation of Insulinoma-Associated 1 (INSM1), a transcription factor involved in neuroendocrine differentiation and tumor proliferation nih.govmdpi.com. The downregulation of INSM1 by this compound suggests its role as a downstream member of the MDM2/TP53 pathway and its involvement in the anti-proliferative effects of the compound nih.gov.

Furthermore, Gene Set Enrichment Analysis (GSEA) has shown a significant downregulation of genes belonging to the G2/M checkpoint pathway nih.govresearchgate.net. This finding aligns with the observed effects of this compound on cell cycle arrest and highlights the compound's ability to disrupt the mechanisms that allow cancer cells to progress through mitosis nih.gov.

Table 1: Summary of this compound's Effects on Key Proteins and Pathways

| Target/Pathway | Effect of this compound | Key Downstream Consequences | Supporting Evidence |

|---|---|---|---|

| TP53 Phosphorylation (Serine 392) | Increase in phosphorylation | TP53 stabilization and activation | Western Blot researchgate.netaacrjournals.org |

| CDKN1A/p21 | Upregulation of expression | Cell cycle arrest | Western Blot, Microarray aacrjournals.orgnih.govnih.gov |

| MDM2 | Upregulation of expression | Activation of autoregulatory feedback loop | Western Blot aacrjournals.orgnih.gov |

| PARP | Increased cleavage | Induction of apoptosis | Western Blot nih.gov |

| Caspase-3 | Increased cleavage | Induction of apoptosis | Western Blot nih.gov |

| Cell Cycle Control Genes | Modulation of expression | Cell cycle arrest (G2/M phase) | Microarray Analysis nih.gov |

| INSM1 | Downregulation of expression | Suppression of proliferation | Microarray Analysis nih.gov |

| G2/M Checkpoint Pathway | Downregulation of associated genes | Cell cycle arrest | Gene Set Enrichment Analysis nih.govresearchgate.net |

Global Molecular Profiling: Transcriptomics and Proteomics of this compound Action

To elucidate the comprehensive molecular consequences of this compound treatment, researchers have employed global molecular profiling techniques, primarily focusing on transcriptomics. These analyses provide a broad view of the changes in gene expression that underpin the cellular response to the inhibition of the MDM2-p53 interaction.

Microarray and RNA Sequencing Analyses of this compound-Treated Cells

Microarray analyses have been instrumental in identifying the widespread transcriptional changes induced by this compound in cancer cells. In a study utilizing the neuroblastoma cell line SH-SY5Y, treatment with this compound led to significant alterations in the expression of a large number of genes. A microarray analysis identified 1,563 upregulated and 3,197 downregulated genes, indicating a profound impact on the cellular transcriptome nih.gov.

Another study investigating the effects of SAR405838 (this compound) in dedifferentiated liposarcoma also utilized microarray analysis to assess gene expression changes. This analysis similarly revealed a significant modulation of genes involved in key cellular pathways following treatment nih.gov.

A broader pharmacogenomics study of this compound across a panel of 274 human tumor cell lines also involved transcriptome analysis. This large-scale analysis identified 355 genes whose expression levels were significantly associated with sensitivity to this compound aacrjournals.org. The most significant genes with high expression linked to this compound sensitivity included SPATA18, ZMAT3, CDKN1A, BAX, and the target gene MDM2 itself nih.gov. This highlights a core set of genes whose expression status may predict the therapeutic efficacy of this compound.

The table below summarizes the key findings from the microarray analysis in this compound-treated neuroblastoma cells.

Table 1: Differentially Expressed Genes in SH-SY5Y Neuroblastoma Cells Treated with this compound

| Gene Regulation | Number of Genes | Key Examples |

|---|---|---|

| Upregulated | 1,563 | MDM2, CDKN1A (p21), BAX |

Pathway Enrichment Analysis (e.g., KEGG, GSEA)

To understand the functional implications of the observed gene expression changes, pathway enrichment analyses, such as Kyoto Encyclopedia of Genes and Genomes (KEGG) and Gene Set Enrichment Analysis (GSEA), have been performed.

In neuroblastoma cells treated with this compound, KEGG pathway enrichment analysis revealed that the differentially expressed genes were significantly associated with several key cancer-related processes. These included the 'p53 signaling pathway', 'cell cycle', 'DNA replication', and 'apoptosis' nih.gov. This is consistent with the known mechanism of action of this compound, which involves the reactivation of the p53 tumor suppressor protein.

Furthermore, GSEA demonstrated a significant upregulation of hallmark genes associated with the p53 pathway and a concurrent downregulation of genes belonging to the G2/M checkpoint pathway nih.govnih.gov. This finding provides a mechanistic explanation for the observed cell cycle arrest at the G2/M phase and induction of apoptosis in response to this compound nih.govnih.gov.

A broader pathway analysis across multiple cancer cell lines sensitive to this compound confirmed that the upregulated genes are predominantly involved in the negative regulation of the mitotic cell cycle, regulation of cell cycle phase transition, and signal transduction by p53 class mediators aacrjournals.org. Microarray analyses in dedifferentiated liposarcoma treated with SAR405838 (this compound) also showed enrichment of genes in the p53 signaling pathway, as well as pathways related to genomic stability and DNA damage nih.gov.

The table below outlines the significantly enriched pathways identified through analysis of differentially expressed genes in cells treated with this compound.

Table 2: Enriched KEGG Pathways in this compound-Treated Neuroblastoma Cells

| KEGG Pathway | Associated Process |

|---|---|

| p53 signaling pathway | Apoptosis, Cell Cycle Arrest |

| Cell cycle | Regulation of Cell Division |

| DNA replication | Cell Proliferation |

Cellular Phenotypic Responses to Mi 773 in Preclinical Models

Antiproliferative Effects on Cancer Cells

Preclinical studies have consistently shown that MI-773 exerts potent antiproliferative effects across a range of cancer cell lines, particularly those with wild-type p53.

Potent Inhibition of Cell Viability and Growth

This compound has been reported to potently inhibit the viability and growth of various cancer cell lines. In neuroblastoma (NB) cells with wild-type p53, this compound demonstrated potent antiproliferative effects with IC₅₀ values in the micromolar range. For instance, IC₅₀ values were reported as 9.33 µM for IMR-32, 2.45 µM for SH-SY5Y, 19.84 µM for SK-N-SH, and 5.31 µM for LAN-1 cell lines. nih.gov These effects were not observed in NB cells with mutant p53. nih.gov

Studies in adenoid cystic carcinoma (ACC) primary cell lines, such as UM-HACC-5, showed low micromolar IC₅₀ values for this compound after 48 or 96 hours of treatment, indicating a potent effect on cell viability. aacrjournals.orgascentagepharma.com Similarly, mucoepidermoid carcinoma cells (UM-HMC-1, -3A) also exhibited reduced cell survival upon treatment with this compound. aacrjournals.org

Further evidence of potent growth inhibition comes from studies using SAR405838, an analog of this compound. SAR405838 potently inhibited cell growth in cancer cell lines including SJSA-1 (IC₅₀, 0.092 μM), RS4;11 (IC₅₀, 0.089 μM), LNCaP (IC₅0, 0.27 μM), and HCT-116 (IC₅0, 0.20 μM) cells, displaying high selectivity over cancer cell lines with mutated or deleted p53. medchemexpress.comnih.gov

| Cell Line | Cancer Type | p53 Status | IC₅₀ (µM) for this compound | Source |

| IMR-32 | Neuroblastoma | Wild-type | 9.33 | nih.gov |

| SH-SY5Y | Neuroblastoma | Wild-type | 2.45 | nih.gov |

| SK-N-SH | Neuroblastoma | Wild-type | 19.84 | nih.gov |

| LAN-1 | Neuroblastoma | Wild-type | 5.31 | nih.gov |

| NGP | Neuroblastoma | Wild-type | >20.00 | nih.gov |

| KELLY | Neuroblastoma | Mutant | No effect observed | nih.gov |

| UM-HACC-5 | Adenoid Cystic Carcinoma | Wild-type | Low micromolar | aacrjournals.orgascentagepharma.com |

| UM-HACC-6 | Adenoid Cystic Carcinoma | Wild-type | Similar to UM-HACC-5 | aacrjournals.org |

| UM-HMC-1, -3A | Mucoepidermoid Carcinoma | Wild-type | Reduced survival | aacrjournals.org |

| SJSA-1 | Osteosarcoma | Wild-type | 0.092 (SAR405838) | medchemexpress.comnih.gov |

| RS4;11 | Acute Leukemia | Wild-type | 0.089 (SAR405838) | medchemexpress.comnih.gov |

| LNCaP | Prostate Cancer | Wild-type | 0.27 (SAR405838) | medchemexpress.comnih.gov |

| HCT-116 | Colon Cancer | Wild-type | 0.20 (SAR405838) | medchemexpress.comnih.gov |

| SK-N-AS | Neuroblastoma | Mutant | No reduced viability | nih.gov |

| SAOS-2 | Osteosarcoma | Mutant/Deleted | >10 (SAR405838) | medchemexpress.com |

| PC-3 | Prostate Cancer | Mutant/Deleted | >10 (SAR405838) | medchemexpress.com |

| SW620 | Colon Cancer | Mutant/Deleted | >10 (SAR405838) | medchemexpress.com |

| HCT-116 (p53-/-) | Colon Cancer | Deleted | >20 (SAR405838) | medchemexpress.com |

Dose-Dependent Inhibition of Proliferation

The inhibitory effect of this compound on cancer cell proliferation has been shown to be dose-dependent in several cell lines. In neuroblastoma cells with wild-type p53, cell viability decreased in a dose- and time-dependent manner with increasing concentrations of this compound. nih.govnih.gov Colony formation assays also demonstrated that increasing doses of this compound inhibited the clonal formation ability of wild-type p53 NB cells. nih.gov

In adenoid cystic carcinoma primary cells, a dose- and time-dependent cytotoxic response was observed upon treatment with this compound. aacrjournals.org Similarly, SAR405838, an analog of this compound, potently inhibited cell growth and induced dose-dependent apoptosis in certain leukemia cell sublines. medchemexpress.com Mucoepidermoid carcinoma cells also showed dose-dependent inhibition of proliferation and certain stem cell transcription factors upon this compound treatment. aacrjournals.org

Induction of Programmed Cell Death (Apoptosis)

A key mechanism by which this compound exerts its anti-cancer effects is through the induction of programmed cell death, or apoptosis, in susceptible cancer cells. nih.govaacrjournals.orgaacrjournals.orgmedchemexpress.comnih.govaacrjournals.orgaacrjournals.orgoncotarget.comoncotarget.comresearchgate.netresearchgate.net

Quantitative Assessment of Apoptotic Cell Fractions (e.g., Annexin V/Propidium (B1200493) Iodide Staining)

Apoptosis induction by this compound has been quantitatively assessed using methods such as Annexin V/Propidium Iodide (PI) staining followed by flow cytometry. This method allows for the differentiation of live, early apoptotic, and late apoptotic or necrotic cell populations. thermofisher.combosterbio.combiolegend.comlumiprobe.com

Studies in neuroblastoma cells treated with different concentrations of this compound for 72 hours showed an increased proportion of apoptotic cells compared to control groups. nih.gov The proportion of apoptotic cells increased approximately 3-fold in the this compound treated group. nih.gov

In adenoid cystic carcinoma cells, this compound induced a dose-dependent increase in the fraction of apoptotic cells after 72 hours. aacrjournals.orgascentagepharma.com The percentage of apoptotic cells in this compound-treated tumors in xenograft models was also significantly higher than in control tumors. aacrjournals.orgascentagepharma.com SAR405838, an analog of this compound, also induced dose-dependent apoptosis in sensitive cell lines. medchemexpress.com

| Cell Type/Model | Treatment Conditions | Apoptotic Cell Fraction Increase | Method | Source |

| Neuroblastoma cells | This compound for 72 hours | ~3-fold increase vs control | Annexin V/PI staining, Flow Cytometry | nih.gov |

| UM-HACC-5 cells | This compound for 72 hours | Dose-dependent increase | Apoptosis assay | aacrjournals.orgascentagepharma.com |

| ACC PDX tumors | This compound treatment | Higher percentage vs vehicle | TUNEL staining | aacrjournals.orgascentagepharma.com |

| RS4;11 sublines | SAR405838 (this compound analog) | Dose-dependent induction | Not specified (Apoptosis) | medchemexpress.com |

| Mucoepidermoid Carcinoma cells | This compound | Induced apoptosis | Apoptosis Antibody Array | aacrjournals.org |

Detection of Apoptotic Markers (e.g., Caspase-3 Cleavage, PARP Cleavage)

The induction of apoptosis by this compound is further supported by the detection of key apoptotic markers, such as the cleavage of caspase-3 and PARP. Caspase-3 is a critical executioner caspase in the apoptotic pathway, and its activation involves proteolytic processing. cellsignal.cnuni-konstanz.de PARP is a nuclear enzyme involved in DNA repair that is cleaved by caspases, particularly caspase-3, during apoptosis, generating a characteristic fragment. nih.govuct.ac.zanih.gov

Western blot analysis in neuroblastoma cells treated with this compound showed increased levels of cleaved caspase-3 and decreased PARP expression, indicating the activation of the caspase-dependent apoptotic pathway. nih.gov Similar findings were observed with SAR405838, an analog of this compound, which induced PARP and Caspase-3 cleavage in NB cells. nih.govoncotarget.com

In adenoid cystic carcinoma cells and PDX tumors, Western blots demonstrated that this compound treatment led to the upregulation of apoptosis effector proteins like BAX and active Caspase-9, along with the induction of MDM2, p53, and p21 expression. aacrjournals.orgresearchgate.net These molecular changes are consistent with the activation of a p53-mediated apoptotic response.

Cell Cycle Perturbation and Arrest

In addition to inhibiting proliferation and inducing apoptosis, this compound has been shown to perturb the cell cycle, leading to cell cycle arrest in preclinical cancer models. nih.govaacrjournals.orgascentagepharma.comaacrjournals.orgaacrjournals.orgresearchgate.netresearchgate.netresearchgate.netuab.catumich.edunih.gov

Cell cycle analysis using techniques like Propidium Iodide (PI) staining and flow cytometry has revealed the effects of this compound on cell cycle distribution. In neuroblastoma cells, this compound treatment altered the ratio of cells in the G₁ and G₂/M phases. nih.gov Specifically, a notable increase in the proportion of cells in the G₁ phase was observed, suggesting G₁ phase cell cycle arrest. nih.gov Microarray analysis in these cells also indicated the downregulation of genes involved in the G₂/M phase checkpoint. nih.govresearchgate.netresearchgate.net

In adenoid cystic carcinoma cells, this compound induced a dose-dependent increase in the fraction of cells in the G₁ phase of the cell cycle. aacrjournals.orgascentagepharma.com Concurrently, a gradual decrease in the fraction of cells in the G₂–M phase was observed. aacrjournals.org

Analysis of Cell Cycle Phase Distribution (e.g., G1, G2/M arrest)

Studies have shown that this compound induces cell cycle arrest in various cancer cell lines. In adenoid cystic carcinoma (ACC) cells, this compound causes cell cycle arrest at the G1 phase. aacrjournals.orgaacrjournals.orgresearchgate.netascentagepharma.com This G1 arrest is associated with a decrease in the fraction of cells in the S and G2/M phases. nih.gov Similarly, in mucoepidermoid carcinoma (MEC) cells, this compound has been observed to induce G1 cell cycle arrest in vitro. nih.govnih.govaacrjournals.orgaacrjournals.org Research in neuroblastoma cells also indicates that this compound treatment leads to cell cycle arrest in a dose-dependent manner. nih.govspandidos-publications.comresearchgate.net This effect is linked to the upregulation of p53 and its downstream target p21, a key regulator of cell cycle progression. aacrjournals.orgresearchgate.netaacrjournals.orgnih.gov

The induction of G1 arrest by this compound is a significant mechanism by which it inhibits cancer cell proliferation. aacrjournals.orgnih.govnih.govaacrjournals.orgaacrjournals.org This arrest allows for DNA repair or triggers apoptosis in cells with damaged DNA, preventing the propagation of genetic errors.

| Cell Line Type | Cell Cycle Arrest Phase | Reference |

| Adenoid Cystic Carcinoma | G1 | aacrjournals.orgaacrjournals.orgresearchgate.netascentagepharma.com |

| Mucoepidermoid Carcinoma | G1 | nih.govnih.govaacrjournals.orgaacrjournals.org |

| Neuroblastoma | G1 and G2/M | nih.govspandidos-publications.comresearchgate.net |

Effects on Cancer Stem Cell Populations

Cancer stem cells (CSCs) are a subpopulation of cancer cells characterized by self-renewal, multipotency, and resistance to conventional therapies, contributing to tumor recurrence and metastasis. nih.govaacrjournals.org this compound has demonstrated effects on CSC populations in preclinical models.

Reduction in Cancer Stem Cell Markers (e.g., ALDHhighCD44high)

This compound has been shown to reduce the fraction of cancer stem cells, particularly those identified by the markers ALDHhighCD44high, in preclinical models of adenoid cystic carcinoma and mucoepidermoid carcinoma. nih.govresearchgate.netnih.govnih.govaacrjournals.orgaacrjournals.orgfrontiersin.orgumich.edu In mucoepidermoid carcinoma cells, treatment with this compound resulted in a significant decrease in the ALDHhighCD44high cell population in a time-dependent manner in vitro. nih.govaacrjournals.org This reduction in CSC markers was also observed in mice harboring MEC xenografts treated with this compound. nih.govnih.govaacrjournals.orgaacrjournals.org Similarly, in ACC patient-derived xenograft (PDX) tumors, both single-agent this compound and this compound combined with cisplatin (B142131) decreased the fraction of CSCs. aacrjournals.orgnih.govresearchgate.netresearchgate.net

| Cancer Type | CSC Markers Targeted | Effect of this compound | Reference |

| Adenoid Cystic Carcinoma | ALDHhighCD44high | Reduced fraction | aacrjournals.orgnih.govresearchgate.netresearchgate.net |

| Mucoepidermoid Carcinoma | ALDHhighCD44high | Reduced fraction | nih.govnih.govaacrjournals.orgaacrjournals.orgfrontiersin.orgumich.edu |

Inhibition of Tumor Recurrence and Metastasis in Preclinical Xenograft Models

Preclinical studies using xenograft models have investigated the impact of this compound on tumor recurrence and metastasis. In a preclinical model of adenoid cystic carcinoma, neoadjuvant therapy with this compound and surgery eliminated tumor recurrences for an extended period (over 300 days) in mice, while the control group showed significant recurrence. aacrjournals.orgnih.govresearchgate.netumich.edu This suggests that this compound's ability to target CSCs may contribute to preventing tumor recurrence. nih.govumich.edu While the search results primarily highlight the impact on recurrence, the reduction in CSCs, which are implicated in metastasis, suggests a potential indirect effect on metastatic spread, although direct evidence of metastasis inhibition by this compound alone in these specific searches is less explicitly detailed than recurrence prevention. nih.govumich.edu

| Preclinical Model | Treatment Regimen | Outcome on Recurrence | Reference |

| ACC PDX (mice) | Neoadjuvant this compound + Surgery | Eliminated recurrence | aacrjournals.orgnih.govresearchgate.netumich.edu |

Subcellular Localization Changes (e.g., TP53 nuclear-cytoplasmic dynamics)

This compound's mechanism of action involves reactivating p53 by inhibiting its interaction with MDM2. This reactivation can influence the subcellular localization of p53. Studies in ACC tumors treated with this compound have observed a shift in p53 localization. aacrjournals.orgascentagepharma.comresearchgate.net While p53 was primarily localized in the nucleus in vehicle-treated tumors, treatment with this compound led to a notable shift, with p53 primarily localizing in the cytoplasm. aacrjournals.orgascentagepharma.comresearchgate.net This change in subcellular localization is associated with increased levels of total p53 and phosphorylated p53 (Ser392) in this compound-treated tumors. aacrjournals.orgresearchgate.net The altered localization of p53 can influence its transcriptional activity and interaction with other cellular proteins, contributing to the observed phenotypic responses like cell cycle arrest and apoptosis.

| Protein | Change in Localization upon this compound Treatment | Observed in | Reference |

| TP53 | Shift from nucleus to cytoplasm | ACC tumors | aacrjournals.orgascentagepharma.comresearchgate.net |

Preclinical Efficacy Studies of Mi 773 As a Monotherapeutic Agent

In Vitro Antitumor Activity Across a Broad Spectrum of Cancer Cell Lines

In vitro studies have evaluated the antitumor activity of MI-773 across a diverse panel of cancer cell lines. These studies aim to determine the sensitivity profiles of different cancer types and identify potential biomarkers of response.

Sensitivity Profiles in TP53 Wild-Type Cancer Cell Lines

This compound has demonstrated significant antitumor activity in cancer cell lines harboring wild-type TP53. A large pharmacogenomic study involving 274 human tumor cell lines (50 hematologic and 224 solid cancer cell lines) showed that this compound exhibited pronounced selectivity and moderate potency, with activity in the sub-micromolar range in approximately 15% of the cell lines nih.govresearchgate.netaacrjournals.org. The median IC50 value across this panel was reported as 13.5 µM, with a range from 0.1 to 30 µM aacrjournals.org.

Cell lines with wild-type TP53 were found to be significantly more sensitive to this compound compared to those with mutated or deleted TP53 nih.govresearchgate.netaacrjournals.orgresearchgate.net. Specifically, 61 out of 88 (69%) tumor cell lines with wild-type TP53 showed high sensitivity to this compound aacrjournals.org. The compound potently inhibited cell growth in several wild-type p53 cancer cell lines, including SJSA-1 (osteosarcoma, IC50 0.092 µM), RS4;11 (acute leukemia, IC50 0.089 µM), LNCaP (prostate cancer, IC50 0.27 µM), and HCT-116 (colon cancer, IC50 0.20 µM) cells selleckchem.com. In adenoid cystic carcinoma (ACC) cell lines, this compound showed low micromolar IC50 values upon 48 or 96 hours of treatment aacrjournals.org. Neuroblastoma cell lines with wild-type p53 also exhibited decreased cell viability when treated with this compound researchgate.net.

The most sensitive tumor types identified in the in vitro screening included melanoma, sarcoma, renal and gastric cancers, leukemia, and lymphoma nih.govresearchgate.netaacrjournals.org. Pleural mesotheliomas and breast cancers were also among the sensitive solid tumor types, while ALL, AML, and multiple myelomas were highlighted as sensitive hematological tumors aacrjournals.org. Transcriptome analysis revealed that expression levels of genes such as MDM2, CDKN1A (p21), SPATA18, and ZMAT3 were positively associated with both TP53 integrity and sensitivity to this compound aacrjournals.org.

Here is a summary of in vitro sensitivity data for selected TP53 wild-type cell lines:

| Cell Line | Cancer Type | TP53 Status | IC50 (µM) | Source |

| SJSA-1 | Osteosarcoma | Wild-Type | 0.092 | selleckchem.com |

| RS4;11 | Acute Leukemia | Wild-Type | 0.089 | selleckchem.com |

| LNCaP | Prostate Cancer | Wild-Type | 0.27 | selleckchem.com |

| HCT-116 | Colon Cancer | Wild-Type | 0.20 | selleckchem.com |

| UM-HACC-5 | Adenoid Cystic Carcinoma | Wild-Type | Low Micromolar | aacrjournals.org |

| IMR-32 | Neuroblastoma | Wild-Type | Similar to RG7388/Nutlin-3 | nih.govoncotarget.com |

Resistance in TP53 Mutant or Deleted Cancer Cell Lines

Preclinical data consistently indicate that tumor cell lines with mutated or deleted TP53 are more resistant to this compound than those with wild-type TP53 nih.govresearchgate.netaacrjournals.orgselleckchem.comoup.com. In the study of 274 cell lines, 141 out of 162 (87%) cell lines with mutated TP53 were resistant to this compound aacrjournals.org.

This compound displayed high selectivity over cancer cell lines with mutated or deleted p53, such as SAOS-2 (osteosarcoma, IC50 >10 µM), PC-3 (prostate cancer, IC50 >10 µM), SW620 (colon cancer, IC50 >10 µM), and HCT-116 (p53-/-) (IC50 >20 µM) cells selleckchem.com. TP53 mutation was identified as a major genetic determinant for resistance to this compound researchgate.netaacrjournals.org. This resistance is expected, as the mechanism of action of this compound relies on reactivating the function of intact p53.

Here is a summary of in vitro resistance data for selected TP53 mutant/deleted cell lines:

| Cell Line | Cancer Type | TP53 Status | IC50 (µM) | Source |

| SAOS-2 | Osteosarcoma | Deleted TP53 | >10 | selleckchem.com |

| PC-3 | Prostate Cancer | Deleted TP53 | >10 | selleckchem.com |

| SW620 | Colon Cancer | Mutant TP53 | >10 | selleckchem.com |

| HCT-116 (p53-/-) | Colon Cancer | Deleted TP53 | >20 | selleckchem.com |

In Vivo Antitumor Efficacy in Murine Models

The in vivo efficacy of this compound as a monotherapy has been evaluated in various murine models, including xenograft and patient-derived xenograft (PDX) models. These studies provide insights into the compound's ability to inhibit tumor growth and induce tumor regression in a living system.

Tumor Growth Inhibition (TGI) and Regression in Xenograft and Patient-Derived Xenograft (PDX) Models

Single-agent this compound has demonstrated robust antitumor effects, including tumor growth inhibition and regression, in preclinical murine models, particularly in those derived from tumors with wild-type p53. In three different PDX models of adenoid cystic carcinoma (UM-PDX-HACC-5, ACCx6, and ACCx9) expressing functional p53, single-agent this compound caused significant tumor regression aacrjournals.orgnih.govresearchgate.netresearchgate.net. For example, in the UM-PDX-HACC-5 model, a dose of 100 mg/kg this compound resulted in a tumor growth inhibition index of 127%, associated with robust tumor shrinkage of 86% nih.govresearchgate.net. A lower dose of 10 mg/kg modestly reduced the rate of tumor growth, while 100 mg/kg caused significant tumor regression aacrjournals.orgcancer-research-network.comchemsrc.com. This compound also mediated tumor regression in the ACCx6 (p=0.044) and ACCx9 (p=0.012) models compared to vehicle-treated controls nih.govresearchgate.net.

Beyond ACC, this compound (and its analog SAR405838, also referred to as this compound in some contexts nih.gov) has shown considerable activity in mouse xenograft models of other cancer types with wild-type p53. These include osteosarcoma, prostate cancer, colorectal cancer, leukemia, and melanoma selleckchem.comglpbio.commedchemexpress.com. At well-tolerated dose schedules, SAR405838 achieved either durable tumor regression or complete tumor growth inhibition in xenograft models of SJSA-1 osteosarcoma, RS4;11 acute leukemia, LNCaP prostate cancer, and HCT-116 colon cancer selleckchem.commedchemexpress.com. A single oral dose of SAR405838 was sufficient to achieve complete tumor regression in the SJSA-1 model medchemexpress.com. This compound effectively inhibited tumor growth in a dose-dependent manner in these models selleckchem.commedchemexpress.com.

Here is a summary of in vivo TGI and regression data in ACC PDX models:

| PDX Model | This compound Dose (mg/kg) | Tumor Growth Inhibition (TGI) Index (%) | Tumor Shrinkage (%) | Tumor Regression (vs. Vehicle) | Source |

| UM-PDX-HACC-5 | 10 | 34 | Not specified | Modest reduction in growth rate | nih.govresearchgate.netchemsrc.com |

| UM-PDX-HACC-5 | 100 | 127 | 86 | Significant regression | aacrjournals.orgnih.govresearchgate.netchemsrc.com |

| ACCx6 | 100 | Not specified | Not specified | Regression (p=0.044) | nih.govresearchgate.net |

| ACCx9 | 100 | Not specified | Not specified | Regression (p=0.012) | nih.govresearchgate.net |

Apoptosis Induction in Tumor Tissues In Vivo

A key mechanism underlying the antitumor efficacy of this compound is the induction of apoptosis in tumor cells in vivo. Studies in ACC PDX models have shown that this compound treatment is associated with an increase in the fraction of apoptotic cells aacrjournals.orgnih.govresearchgate.net. TUNEL analysis in tissues from this compound-treated tumors revealed a higher percentage of apoptotic cells compared to tumors from vehicle-treated mice (P = 0.015) aacrjournals.orgresearchgate.net.

The induction of apoptosis by this compound is linked to the activation of the p53 pathway. This compound treatment leads to increased levels of p53 protein, as well as its downstream targets involved in apoptosis, such as p21, MDM2, BAX, and PUMA aacrjournals.orgoncotarget.comnih.govresearchgate.netnih.govaacrjournals.org. Cleavage of PARP and Caspase 3, indicators of apoptosis, has also been observed in tumor cells from xenograft models treated with this compound or its analog SAR405838 nih.govoncotarget.comnih.gov. The correlation of significant induction of apoptosis with the shuttling of p53 from the nucleus to the cytoplasm upon treatment with this compound suggests that the compound works through transcription-independent mechanisms to induce tumor cell death in vivo aacrjournals.org.

Efficacy in Specific Preclinical Cancer Models

Beyond the general findings across cell line panels and murine models, this compound has shown notable efficacy in specific preclinical cancer models.

In adenoid cystic carcinoma (ACC), this compound as a single agent caused robust tumor regression in three different patient-derived xenograft models aacrjournals.orgnih.govresearchgate.netresearchgate.net. This efficacy was associated with the activation of p53 and induction of apoptosis aacrjournals.orgnih.govresearchgate.netaacrjournals.org. This compound also reduced the fraction of cancer stem cells in PDX ACC tumors aacrjournals.orgascentagepharma.com.

In neuroblastoma, this compound has shown potent anticancer effects in vitro and induced apoptosis in an orthotopic neuroblastoma mouse model researchgate.netoncotarget.comnih.govresearchgate.net. The compound inhibited proliferation and induced apoptosis and cell cycle arrest in neuroblastoma cell lines, effectively restoring TP53 expression and regulating p53 pathways researchgate.netnih.gov.

This compound (SAR405838) significantly decreased the tumorigenicity of de-differentiated liposarcoma xenografts with high levels of MDM2 oup.com. Its activity has also been reported in xenograft models of osteosarcoma, prostate cancer, colorectal cancer, leukemia, and melanoma selleckchem.comglpbio.commedchemexpress.com.

Collectively, these preclinical studies highlight this compound's potential as a monotherapeutic agent, particularly in cancers retaining wild-type p53, demonstrating significant in vitro activity and in vivo efficacy characterized by tumor growth inhibition, regression, and apoptosis induction.

Neuroblastoma Models

Preclinical studies in neuroblastoma (NB) models with wild-type p53 have demonstrated the potential of this compound as a therapeutic agent. This compound has been shown to induce p53-mediated apoptosis in NB cells. Research indicates that this compound treatment can significantly decrease the viability of p55 wild-type NB cells and induce apoptosis. nih.gov In an in vivo orthotopic NB mouse model, this compound induced apoptosis in NB tumor cells. nih.gov The disturbance of the MDM2/p53 axis by this compound resulted in potent suppression of proliferation, induction of apoptosis, and cell cycle arrest in NB cells. researchgate.netnih.govresearchgate.netresearchgate.net Microarray analysis revealed that this compound led to significant downregulation of genes involved in the G2/M phase checkpoint and upregulation of hallmark genes associated with the p53 pathway. researchgate.netnih.govresearchgate.net Western blot analysis confirmed that this compound increased levels of p53, cleaved caspase-3, MDM2, and p21, while decreasing PARP expression in NB cells, indicating effective induction of apoptosis and p53 stabilization. nih.gov Flow cytometry analysis showed an increased proportion of apoptotic cells and altered G1 and G2/M phase ratios in NB cells treated with this compound. nih.gov

Adenoid Cystic Carcinoma (ACC) Models

Single-agent this compound has demonstrated robust tumor regression in preclinical models of adenoid cystic carcinoma (ACC). Studies using patient-derived xenograft (PDX) models of ACC expressing functional p53 showed that this compound caused tumor regression. nih.govresearchgate.netaacrjournals.org For instance, a tumor growth inhibition (TGI) index of 127% was observed in UM-PDX-HACC-5 tumors treated with this compound, which was associated with an increase in the fraction of apoptotic cells (p=0.015). nih.govresearchgate.netaacrjournals.org The number of p53-positive cells increased in this compound-treated PDX tumors (p<0.001), accompanied by a shift in p53 localization. nih.govaacrjournals.org Western blots confirmed that this compound potently induced expression of p53 and its downstream targets p21 and MDM2, and induced phosphorylation of p53 (serine 392) in low passage primary human ACC cells. nih.govaacrjournals.org this compound also induced a dose-dependent increase in the fraction of apoptotic ACC cells and in the fraction of cells in the G1 phase of the cell cycle (p<0.05). nih.gov this compound mediated tumor regression in additional PDX models of ACC, including ACCx6 (p=0.044) and ACCx9 (p=0.012), compared to vehicle-treated controls. researchgate.net The tumor regression observed with single-agent this compound in ACC models was not accompanied by objective signs of systemic toxicities. nih.govresearchgate.net

Liposarcoma, Lymphoma, and Leukemia Models

This compound has shown effectiveness in preclinical models of liposarcoma, lymphoma, and leukemia. This compound (SAR405838) significantly decreased the tumorigenicity of de-differentiated liposarcoma xenografts with high levels of MDM2. oup.com Preclinical investigations have indicated that SAR405838 (this compound) is effective in liposarcoma, lymphoma, and leukemia in animal xenograft models. nih.govresearchgate.net SAR405838 effectively stabilizes p53 and activates the p53 pathway, leading to abrogated cellular proliferation, cell-cycle arrest, and apoptosis in liposarcoma, lymphoma, and leukemia. nih.govresearchgate.net

Osteosarcoma, Prostate Cancer, Melanoma, and Colorectal Tumor Models

Studies have indicated this compound's activity in other solid tumor types, including osteosarcoma, prostate cancer, and colon cancer xenograft models, where MDM2 inhibitors have been reported to induce tumor cell apoptosis and inhibit tumor growth. nih.gov

Mucoepidermoid Carcinoma Models

This compound has demonstrated efficacy in preclinical models of mucoepidermoid carcinoma (MEC). This compound induced expression of p53 and its downstream targets p21 and MDM2, caused G1 cell-cycle arrest, and induced MEC tumor cell apoptosis in vitro. nih.govresearchgate.netaacrjournals.org Importantly, this compound caused a marked decrease in the expression of Bmi-1 and in the fraction of ALDHhighCD44high cancer stem cells (CSCs) in vitro and in mice harboring MEC xenografts. nih.govresearchgate.netaacrjournals.orgnih.govumich.edu This suggests that this compound reduces the fraction of CSCs in MEC. nih.govresearchgate.netaacrjournals.orgnih.gov Therapeutic inhibition of the MDM2-p53 interaction by this compound reduces the fraction of ALDHhighCD44high CSCs in MEC models. aacrjournals.orgnih.govumich.edu this compound showed significant therapeutic efficacy against both CSCs and differentiated MEC cells. nih.gov Treatment with this compound induced apoptosis and cell-cycle arrest both in vitro and in vivo in human mucoepidermoid carcinoma cells. umich.edu

Rational Combination Therapeutic Strategies with Mi 773

Synergistic Antitumor Effects with Conventional Chemotherapeutic Agents

Combinatorial approaches utilizing MI-773 alongside traditional chemotherapy have shown enhanced efficacy compared to single-agent treatments in preclinical settings. This synergy is a key area of investigation, suggesting the potential for improved therapeutic outcomes.

Augmentation of Doxorubicin (B1662922) Cytotoxicity in Neuroblastoma Models

Studies in neuroblastoma (NB) models have indicated that this compound can augment the cytotoxic effects of doxorubicin. In chemo-sensitive neuroblastoma cell lines such as IMR-32 and SH-SY5Y, treatment with this compound enhanced doxorubicin-induced expression of p53, MDM2, p21, BAX, and PUMA, as well as augmented PARP and Caspase 3 cleavage compared to doxorubicin alone. nih.gov This suggests a potentiation of the apoptotic pathway. Furthermore, this compound was observed to sensitize the chemo-resistant LA-N-6 neuroblastoma cell line to doxorubicin-induced apoptosis, highlighting its potential to overcome established resistance mechanisms. nih.gov The ability of this compound to augment the cytotoxic effects of doxorubicin in NB cell lines suggests its potential as an effective adjuvant to current chemotherapeutic regimens for NB treatment. nih.gov Another MDM2-p53 antagonist, RG7388, also demonstrated synergy with doxorubicin in p53 wild-type neuroblastoma cell lines, leading to increased apoptosis. oncotarget.com This supports the broader concept that reactivating p53 can enhance the efficacy of doxorubicin in neuroblastoma.

Sensitization to Cisplatin (B142131) in Adenoid Cystic Carcinoma Models

In adenoid cystic carcinoma (ACC) models, this compound has been shown to sensitize cancer cells to cisplatin. umich.eduaacrjournals.orgnih.govascentagepharma.comaacrjournals.orgresearchgate.net The combination of this compound and cisplatin has been reported to mediate potent and durable tumor regression through p53 reactivation and tumor cell apoptosis in patient-derived xenograft (PDX) and low passage primary human ACC models. aacrjournals.org Studies in mice with ACC tumors demonstrated that the combination of this compound and cisplatin destroyed tumors and prevented recurrence within 300 days. umich.edu This combination therapy was found to be more effective than single-agent therapy and eliminated tumor recurrences in PDX models during a post-surgical follow-up period of more than 300 days, whereas 62.5% of mice in the control group experienced palpable tumor recurrences. nih.govascentagepharma.comaacrjournals.orgresearchgate.net The combination therapy significantly reduced the cancer stem cell fraction, diminished tumor growth rates, and prevented ACC recurrence in mice. frontiersin.org

Below is a summary of tumor recurrence data in ACC models:

| Treatment Group | Tumor Recurrence within >300 days |

| Vehicle Control | 62.5% |

| This compound and Cisplatin | 0% |

Mechanistic Basis of Combination Efficacy

The synergistic effects observed with this compound in combination therapies are attributed to its specific molecular interactions and their downstream consequences on cancer cell survival and resistance.

Differential Targeting of Bulk Tumor Cells and Cancer Stem Cells

Combination therapy with this compound and conventional agents like cisplatin appears to exert differential effects on the heterogeneous cancer cell population, specifically targeting both bulk tumor cells and cancer stem cells (CSCs). While conventional chemotherapy such as cisplatin primarily targets and eliminates the rapidly dividing bulk tumor cell population, this compound has demonstrated the ability to reduce the fraction of CSCs. umich.eduaacrjournals.orgnih.govascentagepharma.comaacrjournals.orgresearchgate.netnih.gov CSCs are often associated with resistance to conventional therapies and contribute to tumor recurrence and metastasis. aacrjournals.orgnih.gov In ACC models, this compound alone or in combination with cisplatin significantly decreased the proportion of CSCs (identified by ALDH activity and CD44 expression) compared to cisplatin alone or vehicle control. nih.govascentagepharma.comaacrjournals.orgresearchgate.net This differential targeting, where cisplatin addresses the bulk of the tumor and this compound targets the more resistant CSC population, is hypothesized to contribute to the long-term antitumor effects and prevention of recurrence observed in preclinical studies. nih.gov

Below is a table illustrating the effect of this compound and/or cisplatin on the fraction of cancer stem cells in ACC xenograft tumors:

| Treatment Group | Fraction of Cancer Stem Cells (ALDHhighCD44high) |

| Vehicle Control | Higher |

| Cisplatin Alone | Higher |

| This compound Alone | Lower |

| This compound + Cisplatin | Lower |

Overcoming Intrinsic and Acquired Chemo-resistance

Chemoresistance, both intrinsic and acquired, remains a major challenge in cancer treatment. Conventional chemotherapies often face limitations due to resistance mechanisms. aacrjournals.orgnih.govascentagepharma.comaacrjournals.orgresearchgate.netnih.gov The combination of this compound with chemotherapy has shown promise in overcoming such resistance. In ACC, where conventional chemotherapy has modest efficacy and tumor recurrence is a significant issue, the combination of this compound and cisplatin sensitized tumors to cisplatin and eliminated recurrence in preclinical models. aacrjournals.orgnih.govascentagepharma.comaacrjournals.orgresearchgate.netnih.gov In neuroblastoma, this compound was able to sensitize a chemo-resistant cell line to the effects of doxorubicin. nih.gov Furthermore, MDM2-mediated p53 degradation has been identified as a factor in acquired doxorubicin resistance in other cancer types, and this compound was shown to reverse this resistance. iranarze.ir The ability of this compound to reactivate p53 in tumors with wild-type TP53, combined with its effect on the CSC population, contributes to overcoming resistance mechanisms that limit the effectiveness of conventional chemotherapy alone. researchgate.netumich.edu

Preclinical Exploration of Combinations with Other Targeted Agents

Preclinical studies have investigated the potential of combining this compound with other agents to enhance anti-tumor effects and overcome potential resistance mechanisms. While detailed preclinical data specifically combining this compound with a broad range of targeted agents is still emerging in the publicly available literature, studies with other MDM2 inhibitors and initial findings with this compound provide insights into promising combination strategies.

One area of preclinical investigation, although involving a conventional chemotherapeutic agent rather than a targeted therapy in the strictest sense, has explored the combination of this compound with cisplatin in models of adenoid cystic carcinoma (ACC). These studies aimed to determine if reactivating p53 with this compound could sensitize ACC cells to cisplatin, a standard chemotherapy with limited efficacy in advanced ACC.

Preclinical data from patient-derived xenograft (PDX) and low passage primary human ACC models indicated that therapeutic inhibition of the MDM2-p53 interaction with this compound sensitized these tumors to cisplatin. aacrjournals.orgascentagepharma.comresearchgate.net The combination of this compound and cisplatin mediated potent tumor regression and was more effective than either agent administered alone. aacrjournals.orgascentagepharma.com Single-agent this compound was observed to cause tumor regression and was more effective than single-agent cisplatin, which primarily showed limited therapeutic response, stabilizing tumor growth but not causing regression in a PDX model. aacrjournals.org The combination therapy also significantly decreased the proportion of cancer stem cells (CSCs), which are associated with resistance to therapy. aacrjournals.orgascentagepharma.comresearchgate.net Notably, in a neoadjuvant setting, the combination of this compound and cisplatin followed by surgery eliminated recurrences of PDX ACC tumors for at least 300 days, compared to a 62.5% recurrence rate in the vehicle control group. aacrjournals.orgresearchgate.netresearchgate.net

The comparative effects observed in preclinical ACC models are summarized in the table below:

| Treatment Group | Observed Preclinical Effect in ACC PDX Models |

|---|---|

| Vehicle Control | Palpable tumor recurrences (62.5% recurrence) aacrjournals.orgresearchgate.netresearchgate.net |

| Single-Agent Cisplatin | Limited therapeutic response, tumor growth stabilization aacrjournals.org |

| Single-Agent this compound | Tumor regression, more effective than single-agent cisplatin, 127% TGI in UM-PDX-HACC-5 aacrjournals.orgresearchgate.net |

| This compound + Cisplatin Combination | Potent and durable tumor regression, more effective than single agents, decreased CSC fraction, eliminated recurrence post-surgery for >300 days aacrjournals.orgascentagepharma.comresearchgate.netresearchgate.net |

Beyond chemotherapy, the rationale for combining MDM2 inhibitors with targeted agents stems from the potential to address complementary pathways crucial for cancer cell survival and proliferation or to overcome resistance mechanisms. For instance, the combination of this compound with the MEK inhibitor pimasertib (B605615) was assessed in a Phase I clinical study in solid tumors with wild-type p53 and RAS/RAF mutations, indicating a preclinical rationale likely existed for targeting both the p53 pathway and the MAPK pathway. oup.compharmacoj.com While detailed preclinical data for this specific combination involving this compound were not extensively presented in the search results, preclinical strategies combining MDM2 inhibitors with other targeted therapies, such as BCL-2 inhibitors, tyrosine kinase inhibitors, and inhibitors targeting the MAPK and PI3K/AKT pathways, have been explored with other MDM2 inhibitors, suggesting potential avenues for this compound combinations as well. biorxiv.org For example, a preclinical study evaluating several MDM2 inhibitors, including this compound as a single agent, explored combining a different MDM2 inhibitor, siremadlin, with the PARP inhibitor olaparib (B1684210) in rhabdomyosarcoma models, demonstrating a synergistic anti-tumoral response. biorxiv.org These studies highlight the broader preclinical interest in combining MDM2 inhibition with agents targeting other key molecular pathways in cancer.

Further preclinical investigations are ongoing to identify and validate optimal targeted agent partners for this compound to enhance therapeutic outcomes and potentially broaden its application to a wider range of cancer types with wild-type p53.

Pharmacogenomic Insights and Predictive Biomarkers for Mi 773 Responsiveness

TP53 Mutation Status as a Primary Determinant of Sensitivity and Resistance

Research consistently indicates that the mutational status of the TP53 gene is a major factor determining the sensitivity or resistance of cancer cells to MI-773. Preclinical data show that tumor cell lines with mutated TP53 are generally more resistant to this compound compared to those with wild-type TP53 nih.govresearchgate.netnih.govaacrjournals.orgresearchgate.net. This compound is primarily active in cell lines where TP53 is wild-type, allowing for the restoration of functional p53 activity upon MDM2 inhibition researchgate.netnih.govresearchgate.net.

Studies using large panels of human tumor cell lines have confirmed this observation. For instance, in one study involving 274 cell lines, TP53 mutations were identified as the major genetic determinants for resistance to this compound aacrjournals.org. A significant majority of wild-type TP53 cell lines showed high sensitivity to this compound, whereas a large percentage of cell lines mutated for the gene were resistant aacrjournals.org. This underscores the critical role of intact p53 function for this compound efficacy, as the drug's mechanism relies on reactivating the p53 pathway by inhibiting its primary negative regulator, MDM2 nih.gov.

Gene Expression Signatures Correlated with this compound Sensitivity

Beyond TP53 mutation status, gene expression profiles have been found to correlate with sensitivity to this compound. Transcriptome analysis has revealed sets of genes whose expression levels are significantly associated with the response to this compound.

One study identified 355 genes whose expression levels were significantly associated with sensitivity to this compound aacrjournals.org. Among these, certain genes were identified as strong positive predictors associated with both TP53 integrity and sensitivity to this compound, including MDM2, CDKN1A, SPATA18, and ZMAT3 aacrjournals.org. Pathway analysis of genes upregulated in sensitive cell lines indicated dominant involvement in processes such as the negative regulation of the mitotic cell cycle, regulation of cell cycle phase transition, and signal transduction by p53 class mediators aacrjournals.org.

Other research has explored different gene expression signatures. A signature consisting of 13 upregulated genes, many of which are known p53 downstream target genes, has been shown to predict sensitivity to MDM2 inhibitors, including this compound, in cell lines and patient-derived xenograft models elifesciences.orgelifesciences.org. This suggests that the expression levels of these p53 target genes reflect the presence of a functional, at least partially activated, p53 pathway, which is requisite for response to MDM2 inhibition elifesciences.org.

Further studies have investigated larger gene signatures, such as a 175-gene signature found to correlate with response to an MDM2 inhibitor in a mixed panel of cancer cell lines, and a 1532-gene signature that predicted response in AML cells researchgate.net. Microarray analysis of this compound treated cells has also shown upregulation of hallmark genes associated with the p53 pathway nih.govresearchgate.net.

Here is a table summarizing some of the gene signatures discussed:

| Signature Size | Associated Genes (Examples) | Predictive Value | Source |

| 355 genes | MDM2, CDKN1A, SPATA18, ZMAT3 | Associated with sensitivity and TP53 integrity | aacrjournals.org |

| 13 genes | Includes p53 downstream targets | Predicts sensitivity in cell lines and PDX models | elifesciences.orgelifesciences.org |

| 175 genes | Not specified in detail | Correlates with response to MDM2 inhibitor | researchgate.net |

| 1532 genes | Not specified in detail | Predicted response in AML cells | researchgate.net |

Identification of Aggregated Gene Expression Levels for Response Prediction

Combining TP53 mutation status with the aggregated expression levels of specific gene sets has demonstrated enhanced predictive power for this compound response. In silico biomarker investigations have revealed that the TP53 mutation status, when combined with the aggregated expression levels of 11 genes involved in the p53 signaling pathway, reliably predicted sensitivity or resistance of cell lines to inhibitors of p53-MDM2 interactions, including this compound researchgate.netnih.govresearchgate.net.

This approach suggests that while TP53 status is a primary determinant, the baseline activity level of the p53 pathway, as reflected by the expression of its downstream targets, provides additional predictive value. A supervised approach to develop a comprehensive gene expression-based scoring system, or "predictive score," based on such gene sets has been explored. Combining this predictive score with TP53 status can strengthen the identification of cell lines sensitive to this compound and other p53-MDM2 inhibitors researchgate.net. The 11 genes included in this specific aggregated signature involved in the p53 signaling pathway contribute to a more refined prediction of response researchgate.netnih.govresearchgate.net.

Advanced Research Methodologies Applied in Mi 773 Investigations

In Vitro Functional Assays

In vitro functional assays are crucial for assessing the biological impact of MI-773 on cancer cells, providing insights into its effects on fundamental cellular processes like survival, growth, and death.

Cell Viability and Proliferation Assays (e.g., CCK-8, MTT, Sulforhodamine B, WST-1)

Cell viability and proliferation assays are commonly used to determine the cytotoxic and growth-inhibitory effects of this compound on various cancer cell lines. Methods such as CCK-8, WST-1, and Sulforhodamine B (SRB) assays have been applied. glpbio.comnih.govchemsrc.com

Studies have utilized WST-1 analysis to assess the effect of this compound on cell viability in mucoepidermoid carcinoma (MEC) cell lines, including FACS-sorted subpopulations like ALDHhighCD44high cancer stem cells (CSCs) and non-ALDHhighCD44high cells. aacrjournals.org WST-1 or Sulforhodamine B cytotoxicity assays have also been performed to determine the effect of this compound on adenoid cystic carcinoma (ACC) cell viability. glpbio.comchemsrc.com These assays typically involve plating cells and treating them with varying concentrations of this compound for specified durations (e.g., 24 to 96 hours). glpbio.comchemsrc.com

The CCK-8 assay has been used to measure neuroblastoma (NB) cell viability following this compound treatment. nih.govresearchgate.net Results from CCK-8 and clonogenic assays demonstrated potent antiproliferative effects of this compound on NB cells with wild-type p53, with IC50 values in the micromolar range. nih.gov For example, IC50 values were reported for IMR-32 (9.33 µM), SH-SY5Y (2.45 µM), SK-N-SH (19.84 µM), and LAN-1 (5.31 µM) cell lines. nih.gov These effects were not observed in KELLY cells, which possess mutant p53. nih.gov

A large pharmacogenomic study tested this compound in vitro using a 2D monolayer assay across 274 human tumor cell lines from 36 tumor types. researchgate.netaacrjournals.org this compound showed moderate anti-tumor potency with a median IC50 of 13.5 µM, ranging from 0.1 to 30 µM. researchgate.netaacrjournals.org Pronounced selectivity was observed in certain hematologic and solid cancer cell lines, with 18.5% of cell lines being at least 10 times more sensitive than the median IC50. researchgate.netaacrjournals.org Sensitive solid tumor types included melanomas, kidney, stomach, breast, and pleural mesotheliomas, while sensitive hematological tumors included ALL, AML, and multiple myelomas. researchgate.netaacrjournals.org

Apoptosis Assays (e.g., Annexin V/Propidium (B1200493) Iodide Flow Cytometry, TUNEL Analysis)

Apoptosis assays are critical for evaluating the ability of this compound to induce programmed cell death in cancer cells. Annexin V/Propidium Iodide (PI) staining followed by flow cytometry is a widely used method. nih.govresearchgate.netresearchgate.netnih.govresearchgate.net This technique differentiates between viable cells (negative for both Annexin V and PI), early apoptotic cells (Annexin V positive, PI negative), and late apoptotic or necrotic cells (positive for both Annexin V and PI). nih.govresearchgate.net

Annexin V/PI staining has been used to analyze the proportion of apoptotic cells in NB cell lines treated with this compound, showing a significant increase in apoptosis compared to control groups. nih.govresearchgate.netresearchgate.net In ACC cells, this compound induced a dose-dependent increase in the fraction of apoptotic cells. chemsrc.comaacrjournals.org Studies in MEC cells also evaluated apoptosis with propidium iodide followed by flow cytometry, demonstrating a modest increase in the fraction of bulk tumor cells in the sub-G0–G1 phase (indicative of apoptotic cells) with increasing concentrations of this compound up to 1 µmol/L. aacrjournals.org

TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) analysis, which detects DNA fragmentation characteristic of later stages of apoptosis, is another method used. abcam.comdxy.cn While not explicitly detailed for this compound in the provided snippets, TUNEL is a standard technique in apoptosis research and is often used in conjunction with Annexin V/PI staining.

Cell Cycle Analysis by Flow Cytometry (e.g., Propidium Iodide Staining)

Cell cycle analysis by flow cytometry, typically using Propidium Iodide (PI) staining, is employed to determine how this compound affects the distribution of cells within different phases of the cell cycle (G1, S, G2/M). nih.govaacrjournals.orgresearchgate.netoncotarget.comoncotarget.comresearchgate.net PI intercalates into DNA, and the fluorescence intensity is proportional to the DNA content, allowing for the identification of cells in different cell cycle phases. abcam.comoncotarget.com

This compound treatment has been shown to induce cell cycle arrest. In MEC cells, treatment with low-dose this compound (1 µmol/L) resulted in G1 cell cycle arrest and a decrease in the fraction of cells in both S and G2–M phases. aacrjournals.org This effect was observed in sensitive UM-HMC-3A and UM-HMC-1 cell lines. aacrjournals.org In NB cells, this compound altered the G1 and G2/M phase ratio. nih.gov Increasing concentrations of this compound for 72 hours led to an increased population of G1 phase cells in SH-SY5Y and IMR-32 NB cell lines, suggesting G2/M phase cell cycle arrest. nih.gov In ACC cells, this compound induced a dose-dependent increase in the fraction of cells in the G1 phase. chemsrc.comaacrjournals.org

Clonogenic and Sphere Formation Assays

Clonogenic and sphere formation assays are used to assess the long-term survival, proliferation, and self-renewal capacity of cancer cells, particularly cancer stem cells.

Clonogenic assays measure the ability of single cells to grow into colonies. This assay has been used in this compound research to demonstrate the impact of the compound on the long-term viability of NB cells. nih.gov Increasing doses of this compound inhibited clonal formation ability in SH-SY5Y, SK-N-SH, and KELLY cells. nih.gov

Sphere formation assays are used to evaluate the self-renewal potential of cancer stem cells, as these cells can grow as non-adherent spheres in specific culture conditions. While the provided snippets mention sphere formation assays in the context of assessing cancer stem cell properties and the effect of other factors like DJ-1 or let-7/EZH2 on sphere formation iiarjournals.orgplos.org, the direct application of sphere formation assays specifically to evaluate the effect of this compound on CSCs is mentioned in the context of assessing the fraction of CSCs by flow cytometry aacrjournals.orgaacrjournals.orgaacrjournals.org, rather than as a functional assay measuring sphere formation capacity after this compound treatment. However, the ability of this compound to decrease the fraction of CSCs suggests a potential impact on their self-renewal, which could be further investigated using sphere formation assays.

Molecular and Cellular Biology Techniques

Molecular and cellular biology techniques are essential for investigating the molecular mechanisms underlying the effects of this compound, particularly its interaction with the MDM2-p53 pathway and its impact on downstream proteins.

Western Blotting for Protein Expression and Phosphorylation